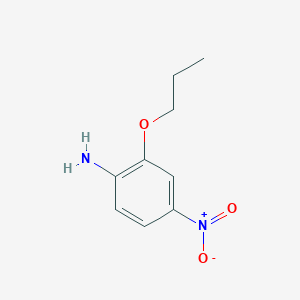
3-Amino-2-bromo-4,6-dimethylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine and its derivatives often involves strategic halogenation and functionalization of the pyridine ring. For instance, the bromination of 3-amino-pyridine results in a mixture of 3-amino-2-bromo and 3-amino-2,6-dibromo-pyridine, showcasing the reactivity of the pyridine ring towards bromination agents (Fox, Hepworth, & Hallas, 1973). Additionally, complex polyheterocyclic ring systems have been derived from precursors like 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, illustrating the compound's utility in constructing more elaborate molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including X-ray diffraction. Studies reveal that nonclassical noncovalent interactions play a crucial role in the structural configuration of these compounds, influencing their crystalline arrangement and stability (AlDamen & Haddad, 2011).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, highlighting its reactivity and versatility. Its interaction with radical initiators in organic solutions has been studied, revealing its potential as a chain-breaking antioxidant in the synthesis of novel antioxidants (Wijtmans et al., 2004). This showcases the compound's utility in developing substances with significant antioxidant properties.
Physical Properties Analysis
The physical properties of this compound and related compounds, such as their solubility, melting points, and crystalline structures, are crucial for their practical applications. These properties are often determined through spectroscopic methods and crystallography, providing insight into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of this compound, including its basicity, reactivity towards various reagents, and stability under different conditions, have been extensively studied. For example, the compound's reactivity towards peroxyl radicals and its stability in air have been documented, emphasizing its potential as a stable and reactive compound for various synthetic applications (Wijtmans et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis of New Polyheterocyclic Systems : It serves as a precursor for the synthesis of new polyheterocyclic ring systems, contributing to the advancement in the field of organic chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Pharmaceutical Research : It is a promising starting material for synthesizing novel pharmaceutical heterocycles, which are confirmed through analytical and spectroscopic methods. This indicates its potential in drug development and medicinal chemistry (Metwally, Etman, Gafer, & Khalil, 2008).
Bromination Studies : Its bromination leads to other significant compounds, which underscores its importance in chemical synthesis and reaction studies (Fox, Hepworth, & Hallas, 1973).
Antiradical Activity : Certain derivatives of this compound exhibit antiradical activity, a property significant in the study of antioxidants and potential therapeutic agents (Kulakov et al., 2014).
Crystal Structure Analysis : The compound contributes to the study of crystal structures, demonstrating extensive noncovalent supramolecular interactions, which is crucial in the field of crystallography and materials science (Al-Far & Ali, 2007).
Biological Activity : Derivatives of 3-Amino-2-bromo-4,6-dimethylpyridine show potential as biologically active compounds, indicating their applicability in fields like cancer therapy and neuroprotection (Yassin, 2009).
Catalysis and Organic Synthesis : It aids in the synthesis of trisubstituted alkenes, demonstrating its role in catalysis and organic synthesis, which is pivotal in industrial chemistry (Lopez et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCPMPRWVKYCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365909 | |
| Record name | 3-Amino-2-bromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104829-98-3 | |
| Record name | 2-Bromo-4,6-dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104829-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-bromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)



